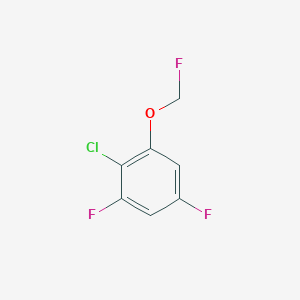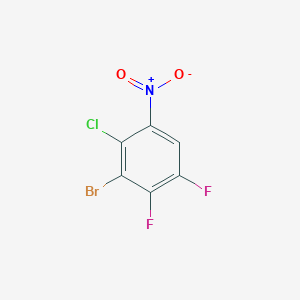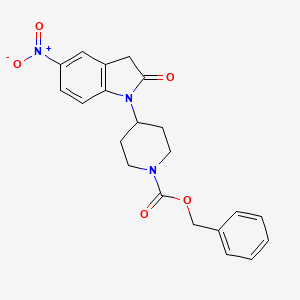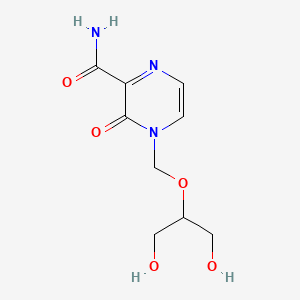
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is a chemical compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a 1,3-dihydroxypropan-2-yloxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of 1,3-dihydroxypropan-2-yloxymethyl chloride as a starting material, which reacts with pyrazine-2-carboxamide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl or aryl ethers.
Aplicaciones Científicas De Investigación
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA synthesis. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with target enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: An antiviral compound with a similar structure, used to treat cytomegalovirus infections.
Acyclovir: Another antiviral agent with structural similarities, used to treat herpes simplex virus infections.
Uniqueness
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds makes it particularly effective in binding to and inhibiting target enzymes, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H13N3O5 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
4-(1,3-dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(15)7-9(16)12(2-1-11-7)5-17-6(3-13)4-14/h1-2,6,13-14H,3-5H2,(H2,10,15) |
Clave InChI |
GIGGCWHCLJPFPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C(=N1)C(=O)N)COC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



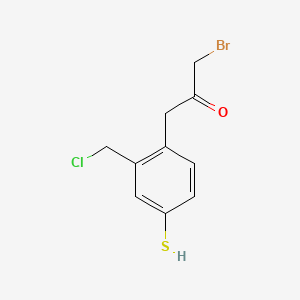
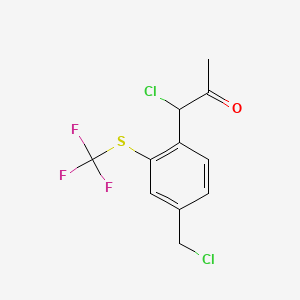
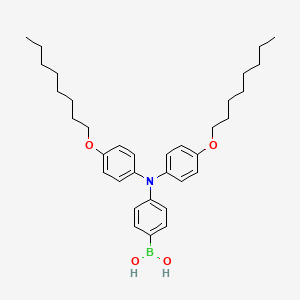
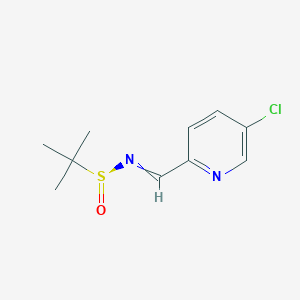
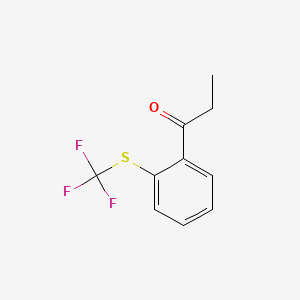
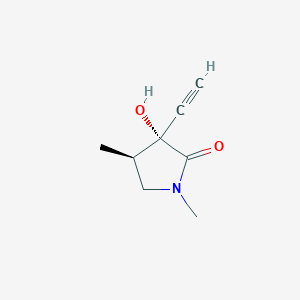


![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
